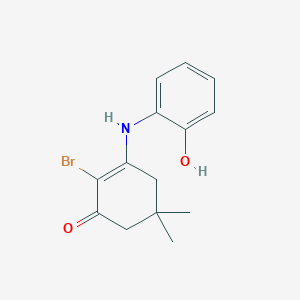
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (BHPM) is an organic compound with a wide range of applications in synthetic organic chemistry. It is a highly versatile compound that can be used in a variety of reactions for the synthesis of a range of compounds. BHPM is an important precursor for the synthesis of a number of biologically active compounds, such as hormones, neurotransmitters, and other biologically active molecules.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-hydroxyaniline with 2,4-pentanedione in the presence of bromine to form the desired product.
Starting Materials
2-hydroxyaniline, 2,4-pentanedione, bromine
Reaction
Step 1: Dissolve 2-hydroxyaniline (1.0 eq) in a solvent such as ethanol or methanol., Step 2: Add 2,4-pentanedione (1.2 eq) to the solution and stir for 10-15 minutes., Step 3: Add bromine (1.1 eq) dropwise to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 5: Filter the reaction mixture to obtain the crude product., Step 6: Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one.
Scientific Research Applications
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in synthetic organic chemistry. It is used in the synthesis of a variety of compounds, including hormones, neurotransmitters, and other biologically active molecules. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is used in the synthesis of polymers, dyes, and other materials.
Mechanism Of Action
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one acts as a proton donor in a variety of reactions. It can be used to catalyze the formation of a variety of compounds, such as amines, alcohols, and ketones. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can also be used to catalyze the formation of a range of other compounds, such as esters, nitriles, and thiols.
Biochemical And Physiological Effects
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the activity of enzymes involved in DNA replication. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has been shown to inhibit the growth of certain cancer cell lines.
Advantages And Limitations For Lab Experiments
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of reactions. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is a highly reactive compound and should be handled with caution. Additionally, 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is a relatively toxic compound and should not be handled without proper safety precautions.
Future Directions
The potential of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one for use in synthetic organic chemistry is still being explored. Future research could focus on the development of new and more efficient methods for the synthesis of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, as well as the development of new and more efficient methods for the synthesis of compounds derived from 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one. Additionally, further research could focus on the potential biochemical and physiological effects of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and dyes.
properties
IUPAC Name |
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPZDPPVYTELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)
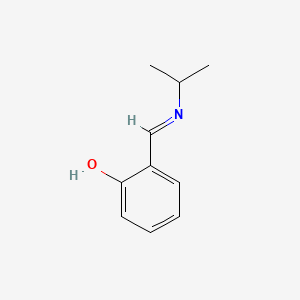

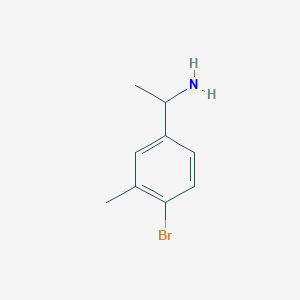
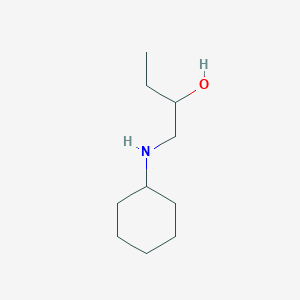
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)
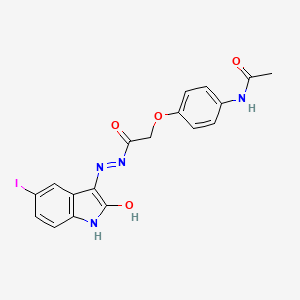
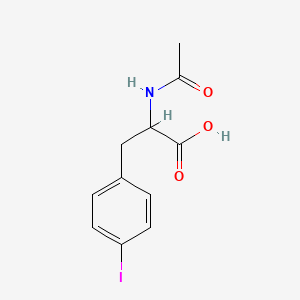
![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)
